Chloro[(dimethylamino)(phenyl)methylidene]gold
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Chloro[(dimethylamino)(phenyl)methylidene]gold typically involves the reaction of gold chloride with a ligand containing a dimethylamino and phenyl group. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Specific details on the reaction conditions, such as temperature and solvents used, are crucial for optimizing the yield and purity of the compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes ensuring consistent reaction conditions, using high-purity reagents, and implementing purification steps to obtain the compound in large quantities .
Analyse Chemischer Reaktionen
Types of Reactions
Chloro[(dimethylamino)(phenyl)methylidene]gold can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other ligands, leading to the formation of different gold complexes.
Oxidation and Reduction Reactions: The gold center in the compound can participate in redox reactions, which are essential for its catalytic properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include halides, phosphines, and other ligands that can coordinate to the gold center . The reactions are typically carried out under inert atmosphere conditions to prevent unwanted side reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of gold complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
Chloro[(dimethylamino)(phenyl)methylidene]gold has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of Chloro[(dimethylamino)(phenyl)methylidene]gold involves its ability to coordinate with various substrates through the gold center. This coordination can facilitate catalytic reactions by stabilizing transition states and lowering activation energies . The molecular targets and pathways involved depend on the specific application, such as catalysis or medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Chloro[(dimethylamino)(phenyl)methylidene]gold include other gold complexes with different ligands, such as:
- Chloro[triethylphosphine]gold
- Chloro[triphenylphosphine]gold
- Chloro[dimethylsulfide]gold
Uniqueness
This compound is unique due to the presence of the dimethylamino and phenyl groups, which can influence its reactivity and stability compared to other gold complexes .
Eigenschaften
CAS-Nummer |
78240-55-8 |
---|---|
Molekularformel |
C9H11AuClN |
Molekulargewicht |
365.61 g/mol |
IUPAC-Name |
chloro-[dimethylamino(phenyl)methylidene]gold |
InChI |
InChI=1S/C9H11N.Au.ClH/c1-10(2)8-9-6-4-3-5-7-9;;/h3-7H,1-2H3;;1H/q;+1;/p-1 |
InChI-Schlüssel |
DIILHPKZOIXBHS-UHFFFAOYSA-M |
Kanonische SMILES |
CN(C)C(=[Au]Cl)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.